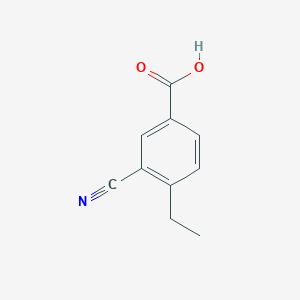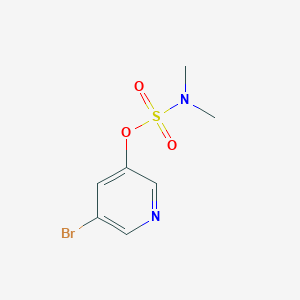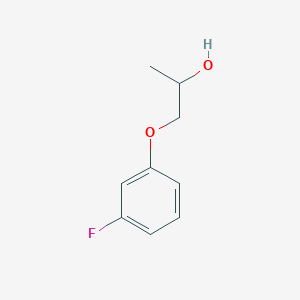
1-(3-Fluorophenoxy)propan-2-ol
Vue d'ensemble
Description
“1-(3-Fluorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenoxy)propan-2-ol” consists of a three-carbon chain (propan-2-ol) with a fluorophenoxy group attached to the first carbon .Physical And Chemical Properties Analysis
“1-(3-Fluorophenoxy)propan-2-ol” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources .Applications De Recherche Scientifique
Proteomics Research
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
In proteomics research, 1-(3-Fluorophenoxy)propan-2-ol is used as a biochemical tool to study protein interactions and functions. It may serve as a building block in the synthesis of more complex molecules that interact with proteins.
Methods of Application
The compound could be used to modify proteins or peptides by introducing a fluorophenoxy group. This modification can be detected and analyzed using techniques like mass spectrometry.
Results
The use of this compound in proteomics can lead to the identification of novel protein functions and interactions, although specific quantitative data is not provided in the search results .
Biotechnological Production
Scientific Field
Biotechnology
Summary of Application
The compound could be utilized in the biotechnological production of various biochemicals, leveraging the metabolic pathways of microorganisms such as the yeast Yarrowia lipolytica, which is known for its capacity to produce a wide range of enzymes.
Methods of Application
Incorporating 1-(3-Fluorophenoxy)propan-2-ol into the culture medium of Yarrowia lipolytica may influence the production of specific enzymes or biochemicals. The growth conditions, such as temperature, pH, and aeration, would be optimized to maximize production.
Results
The application of this compound in biotechnological processes could enhance the yield and efficiency of enzyme production, which has implications for industries like biofuel production, food processing, and pharmaceuticals .
Propriétés
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



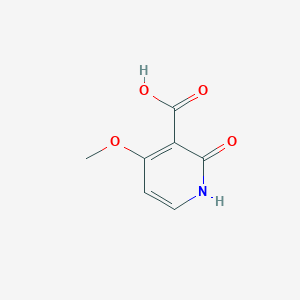

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)
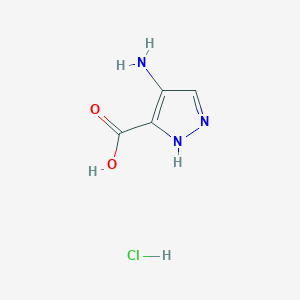
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
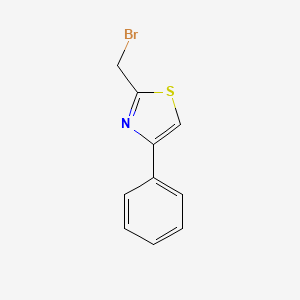
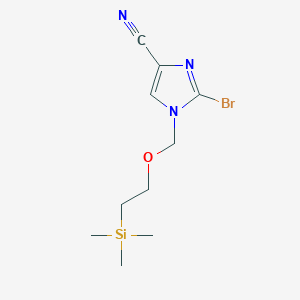
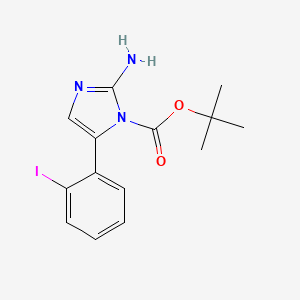
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
